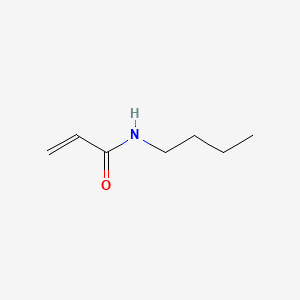

N-butylacrylamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCYWJQFRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-04-6 | |

| Record name | 2-Propenamide, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50349092 | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-18-6 | |

| Record name | n-Butyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-n-Butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2-PROPENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-butylacrylamide chemical properties and structure

An In-depth Technical Guide to N-butylacrylamide: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a primary focus on the commercially significant isomer, N-tert-butylacrylamide. Information on N-n-butylacrylamide is also included for comparative purposes. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Structure and Identification

This compound exists as two primary isomers: N-n-butylacrylamide and N-tert-butylacrylamide. The structural difference lies in the arrangement of the butyl group attached to the nitrogen atom, which significantly influences their physical and chemical properties.

N-n-butylacrylamide features a linear butyl group, allowing for greater chain flexibility.

N-tert-butylacrylamide (NTBA) possesses a bulky tertiary butyl group, which imparts steric hindrance and unique solubility characteristics to its polymers.[1]

Below are the graphical representations of their chemical structures.

Physical and Chemical Properties

The physical and chemical properties of N-n-butylacrylamide and N-tert-butylacrylamide are summarized in the tables below.

Table 1: Physical and Chemical Properties of N-n-butylacrylamide

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.18 g/mol | |

| CAS Number | 2565-18-6 | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 83-85 °C @ 1 Torr | [2] |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥96% | |

| Storage Temperature | 0-10 °C | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 29.1 Ų |

Table 2: Physical and Chemical Properties of N-tert-butylacrylamide

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | [3] |

| Molecular Weight | 127.18 g/mol | [1] |

| CAS Number | 107-58-4 | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 126-132 °C | [5] |

| Density | 1.20 g/cm³ | [1] |

| Solubility | Slightly hazardous to water | [4] |

| Purity | ≥96.0% | [5] |

| log Pow | 1.45 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

Experimental Protocols

Synthesis of N-tert-butylacrylamide

A common method for the synthesis of N-tert-butylacrylamide is the Ritter reaction, which involves the reaction of an olefin or an alcohol with a nitrile in the presence of a strong acid.[1]

Materials:

-

tert-Butyl alcohol

-

Acrylonitrile

-

Strong acid catalyst (e.g., sulfuric acid)

-

Benzene (for recrystallization)

Procedure:

-

React tert-butyl alcohol with acrylonitrile in the presence of a strong acid catalyst.[6]

-

The crude product is then purified by recrystallization.

-

Dissolve the crude N-tert-butylacrylamide in warm, dry benzene.[6]

-

Allow the solution to cool, promoting the formation of white crystals.[6]

-

Filter the crystals and dry them to obtain pure N-tert-butylacrylamide. The yield is typically around 87%.[6]

Purification of Acrylonitrile (Pre-synthesis Step)

For optimal reaction outcomes, the acrylonitrile monomer should be purified to remove inhibitors and other impurities.

Materials:

-

Acrylonitrile

-

5% NaOH solution

-

3% Orthophosphoric acid solution

-

Double distilled water

-

Anhydrous CaCl₂

-

Nitrogen gas

Procedure:

-

Wash the acrylonitrile with a 5% NaOH solution in water to remove the inhibitor.[6][7]

-

Subsequently, wash with a 3% orthophosphoric acid solution in water to eliminate basic impurities.[6][7]

-

Wash with double distilled water and then dry over anhydrous CaCl₂.[6][7]

-

Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[6][7]

-

Store the purified acrylonitrile in a clean, dry, amber-colored bottle at 5°C.[7]

Characterization of N-tert-butylacrylamide

¹H-NMR Spectroscopy:

-

Instrument: GSX-400 spectrometer (JEOL, Tokyo, Japan) operating at 400 MHz.[6]

-

Solvent: CDCl₃.[6]

-

Procedure: Dissolve a sample of the synthesized N-tert-butylacrylamide in CDCl₃ and record the ¹H-NMR spectrum.

-

Characteristic Peaks:

¹³C-NMR Spectroscopy:

-

The monomer can also be confirmed by ¹³C-NMR spectroscopy.[6]

FTIR Spectroscopy:

-

Identification: Conforms to standard spectra.[5]

-

Procedure: Obtain the FTIR spectrum of the sample and compare it with a reference spectrum for N-tert-butylacrylamide to confirm its identity.

Free Radical Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide can be polymerized via free radical polymerization to form poly(N-tert-butylacrylamide).

Materials:

-

N-tert-butylacrylamide (monomer)

-

AIBN (Azobisisobutyronitrile) (initiator)

-

DMF (Dimethylformamide) (solvent)

-

Methanol

Procedure:

-

Dissolve a total of 5g of N-tert-butylacrylamide and 50 mg of AIBN initiator in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[6]

-

Flush the mixture with oxygen-free dry nitrogen gas.[6]

-

Carry out the copolymerization reaction at 70°C for a duration that yields a conversion below 10%.[6]

-

After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6]

-

Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6]

Applications in Drug Development

Polymers and copolymers of N-tert-butylacrylamide, particularly thermoresponsive hydrogels, have shown significant promise in various biomedical applications, including drug delivery.[1]

-

Thermoresponsive Drug Delivery: Poly(N-tert-butylacrylamide) is a temperature-sensitive polymer.[1] This property can be utilized in drug delivery systems where the release of a therapeutic agent is triggered by changes in temperature.

-

Hydrogels for Controlled Release: Copolymers of N-tert-butylacrylamide can be used to produce hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve drug efficacy and reduce side effects.[8]

-

Cell Immobilization: The unique properties of N-tert-butylacrylamide-based polymers make them suitable for immobilizing cells, a technique used in various biotechnological and therapeutic applications.[1]

Experimental/Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and polymerization of N-tert-butylacrylamide for potential use in drug delivery applications.

References

- 1. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. N-N-BUTYLACRYLAMIDE | 2565-18-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. bdmaee.net [bdmaee.net]

- 5. N-tert-Butylacrylamide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ijsr.net [ijsr.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide to N-butylacrylamide Monomer: CAS Number, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-butylacrylamide, a versatile monomer with applications in polymer synthesis for the pharmaceutical and biotechnology industries. This document outlines its chemical identity, typical purity specifications, and a detailed analytical method for quality control.

This compound: Chemical Identity and Properties

This compound (NBA) is a mono-substituted acrylamide monomer. Its chemical structure consists of a butyl group attached to the nitrogen atom of an acrylamide backbone.

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.19 g/mol

Synonyms: N-Butylprop-2-enamide

Purity Specifications

Commercial grades of this compound are typically available in high purity, suitable for polymerization and other sensitive applications. The purity is predominantly determined by Gas Chromatography (GC). Below is a summary of typical specifications from various suppliers.

| Parameter | Specification | Analysis Method |

| Purity | ≥96% to >98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to light yellow liquid or solid | Visual |

| Inhibitor | Typically stabilized with MEHQ (Monomethyl ether hydroquinone) | - |

Synthesis and Potential Impurities

The synthesis of this compound is analogous to the production of other N-substituted acrylamides, such as its isomer N-tert-butylacrylamide. The most common industrial synthesis is the Ritter reaction.[3][4] In the case of this compound, this would involve the reaction of acrylonitrile with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

CH₂=CHCN + CH₃CH₂CH₂CH₂OH --(H₂SO₄)--> CH₂=CHCONHCH₂CH₂CH₂CH₃

Potential Impurities:

Given the synthesis route, the primary potential impurities in this compound include:

-

Unreacted starting materials: Acrylonitrile and n-butanol.

-

By-products: Di-n-butyl ether (from the self-condensation of n-butanol), and other secondary products from side reactions.

-

Residual catalyst: Traces of the acid catalyst.

-

Water: From the reaction or purification process.

-

Polymerized this compound: Oligomers or polymers formed during synthesis or storage.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a general, yet detailed, protocol for the determination of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). This method is based on standard practices for the analysis of similar volatile and semi-volatile organic compounds. Method validation would be required for use in a regulated environment.

4.1. Instrumentation and Materials

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

GC Column: A non-polar or mid-polarity capillary column is recommended. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Gases for FID: Hydrogen and Air, high purity.

-

Syringes: For sample and standard injection.

-

Volumetric flasks and pipettes: Class A.

-

Solvent: High-purity acetone or ethyl acetate (GC grade).

-

This compound reference standard: Of known high purity.

4.2. Preparation of Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Sample Solution: Accurately weigh approximately 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the same solvent used for the standards.

4.3. GC-FID Operating Conditions

| Parameter | Condition |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Hold at 250 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

4.4. Analysis Procedure

-

Inject the working standard solutions to generate a calibration curve. Plot the peak area of this compound against the concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Calculate the concentration of this compound in the sample solution using the calibration curve.

-

Calculate the purity of the sample as a percentage (w/w).

4.5. Data Interpretation and Purity Calculation

The purity of the this compound sample is calculated using the area percent method, assuming that all components of the sample are eluted and detected by the FID.

Purity (%) = (Area of NBA peak / Total area of all peaks) x 100

For a more accurate quantification, an internal or external standard method should be employed, using the calibration curve generated from the reference standard.

The following diagram illustrates the analytical workflow for purity determination.

Caption: Analytical workflow for this compound purity determination.

References

An In-depth Technical Guide to the Solubility of N-tert-Butylacrylamide

Disclaimer: This guide focuses on N-tert-butylacrylamide, as the available scientific literature provides extensive solubility data for this isomer. Data for other isomers of N-butylacrylamide is not as readily available.

This technical guide provides a comprehensive overview of the solubility of N-tert-butylacrylamide (TBA) in various solvents, designed for researchers, scientists, and professionals in drug development. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of N-tert-butylacrylamide is dependent on the solvent and the temperature. The following table summarizes the mole fraction solubility of TBA in several organic solvents and water at temperatures ranging from 279.15 K to 353.15 K. The data indicates that solubility increases with a rise in temperature across all tested solvents. Among the solvents listed, N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF) demonstrate the highest solvating power for TBA, making them suitable choices for processes like purification by recrystallization.[1] Conversely, water exhibits the lowest solvating capacity for TBA.[1]

Table 1: Mole Fraction Solubility (x) of N-tert-Butylacrylamide in Various Solvents at Different Temperatures (K) [1][2][3]

| Temperature (K) | Water (x) | Ethanol (x) | Dichloromethane (x) | Ethyl Acetate (x) | Formamide (x) | DMF (x) | DMAC (x) |

| 279.15 | 0.00018 | 0.0189 | 0.0384 | 0.0462 | 0.0101 | 0.1192 | 0.1411 |

| 283.15 | 0.00022 | 0.0225 | 0.0456 | 0.0549 | 0.0121 | 0.1421 | 0.1681 |

| 288.15 | 0.00028 | 0.0281 | 0.0569 | 0.0685 | 0.0151 | 0.1774 | 0.2099 |

| 293.15 | 0.00035 | 0.0351 | 0.0710 | 0.0855 | 0.0188 | 0.2215 | 0.2620 |

| 298.15 | 0.00044 | 0.0438 | 0.0886 | 0.1067 | 0.0235 | 0.2765 | 0.3270 |

| 303.15 | 0.00055 | 0.0547 | 0.1106 | 0.1332 | 0.0293 | 0.3451 | 0.4082 |

| 308.15 | 0.00069 | 0.0682 | 0.1380 | 0.1662 | 0.0366 | 0.4307 | 0.5094 |

| 313.15 | 0.00086 | 0.0851 | 0.1722 | 0.2074 | 0.0456 | 0.5375 | 0.6358 |

| 318.15 | 0.00107 | 0.1062 | 0.2149 | 0.2588 | 0.0569 | 0.6708 | 0.7935 |

| 323.15 | 0.00134 | 0.1325 | 0.2682 | 0.3230 | 0.0710 | 0.8372 | - |

| 328.15 | 0.00167 | 0.1654 | 0.3347 | 0.4031 | 0.0886 | - | - |

| 333.15 | 0.00208 | 0.2064 | 0.4177 | 0.5030 | 0.1106 | - | - |

| 338.15 | 0.00260 | 0.2576 | 0.5212 | 0.6276 | 0.1380 | - | - |

| 343.15 | 0.00324 | 0.3214 | 0.6504 | 0.7831 | 0.1722 | - | - |

| 348.15 | 0.00404 | 0.4011 | 0.8116 | - | 0.2149 | - | - |

| 353.15 | 0.00504 | 0.4990 | - | - | 0.2682 | - | - |

Note: A hyphen (-) indicates that data was not provided in the cited sources for that specific temperature.

Other sources have reported the solubility of N-tert-butylacrylamide as 3.8 g/L in organic solvents at 20°C and 1 g/L in water at 30°C.[4] Another source suggests it should be soluble up to at least 9 g/L under ambient conditions.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic (or equilibrium) solubility of N-tert-butylacrylamide, based on the widely accepted shake-flask method.[6]

Materials:

-

N-tert-butylacrylamide (crystalline solid)

-

Chosen solvent (e.g., water, ethanol, buffer solution)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

-

Standard laboratory glassware and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-tert-butylacrylamide in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.

-

Sample Preparation:

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or a roller system.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant and controlled temperature (e.g., 25°C or 37°C). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis and Quantification:

-

Carefully withdraw a sample from the supernatant (the clear liquid portion).

-

Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the concentration of the dissolved N-tert-butylacrylamide in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against the previously prepared standard curve.[6]

-

-

Calculation of Solubility:

-

Calculate the solubility of N-tert-butylacrylamide in the solvent by multiplying the measured concentration by the dilution factor.[6]

-

The final solubility is typically expressed in units such as µg/mL, mg/L, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of N-tert-butylacrylamide.

Caption: Experimental workflow for determining the solubility of N-tert-butylacrylamide.

References

N-Butylacrylamide: A Comprehensive Safety and Toxicological Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological information for N-butylacrylamide, with a clear distinction between its two primary isomers: this compound (NBA, CAS 2565-18-6) and N-tert-butylacrylamide (NTBA, CAS 107-58-4). This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle or are investigating the use of these compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound isomers is fundamental to their safe handling and use in experimental settings. The following table summarizes these key characteristics.

| Property | This compound (NBA) | N-tert-butylacrylamide (NTBA) | References |

| CAS Number | 2565-18-6 | 107-58-4 | [1][2] |

| Molecular Formula | C₇H₁₃NO | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | 127.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | White crystalline solid | [3][4] |

| Melting Point | Not available | 126-129 °C | [5][6] |

| Boiling Point | 83-85 °C @ 1 Torr | Not available | [3] |

| Density | 0.876 g/cm³ (predicted) | 0.92 g/cm³ | [3][4] |

| Solubility | No data available | Slightly soluble in water. Soluble in methanol, ethanol, chloroform, and acetone. | [7] |

Toxicological Data

The toxicological profiles of this compound and its isomer, N-tert-butylacrylamide, are critical for risk assessment in a laboratory setting. The available quantitative data is presented below. It is important to note that while data for N-tert-butylacrylamide is more readily available, the toxicological properties of this compound have not been as extensively investigated.

| Toxicity Endpoint | This compound (NBA) | N-tert-butylacrylamide (NTBA) | References |

| Acute Oral Toxicity (LD50) | No data available | 941 mg/kg (mouse) | [8][9] |

| Acute Dermal Toxicity (LD50) | No data available | > 2000 mg/kg (rat) | [5] |

| Acute Inhalation Toxicity (LC50) | No data available | No data available | |

| Skin Corrosion/Irritation | Not classified as a skin irritant | Causes skin irritation | [9][10] |

| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation | [9] |

Hazard Classification and Safety Precautions

Based on the available data, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications.

GHS Classification

| Hazard Class | This compound (NBA) | N-tert-butylacrylamide (NTBA) | References |

| Acute Toxicity, Oral | Not classified | Category 4 | [10][11] |

| Skin Corrosion/Irritation | Not classified | Category 2 | [9][10] |

| Serious Eye Damage/Irritation | Not classified | Category 2 | [9][10] |

Recommended Safety Precautions

Given the hazard profile, especially for N-tert-butylacrylamide, the following safety precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form of NTBA to avoid dust inhalation.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8][12] For this compound, refrigeration and storage under an inert gas are recommended.[10]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up solid material and place it in a suitable container for disposal. For liquids, absorb with an inert material and dispose of it in accordance with local regulations.[8]

Experimental Protocols for Safety Assessment

Standardized protocols are employed to assess the safety of chemical compounds. The following sections detail the methodologies for key toxicological endpoints.

In Vitro Skin Irritation Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[13][14]

Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. Cell viability is then determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically. A significant reduction in cell viability compared to a negative control indicates skin irritation potential.[15]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are received and conditioned in a cell culture incubator.

-

Application of Test Substance: The test chemical (liquid or solid) is applied to the apical surface of triplicate tissue models. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[14]

-

Incubation: The dosed tissues are incubated for a specified period (e.g., 60 minutes).[14]

-

Washing: The test substance is removed by washing the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a recovery period (e.g., 42 hours).[14]

-

Viability Assessment: The MTT assay is performed. MTT solution is applied to the tissues and incubated for approximately 3 hours. The formazan product is then extracted, and the absorbance is measured.[16]

-

Data Analysis: The percentage viability of the treated tissues is calculated relative to the negative control. A viability of ≤ 50% is generally classified as an irritant.[14]

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butylacrylamide | C7H13NO | CID 7877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2565-18-6|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. N-tert-Butylacrylamid – Wikipedia [de.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. iivs.org [iivs.org]

- 14. x-cellr8.com [x-cellr8.com]

- 15. jacvam.go.jp [jacvam.go.jp]

- 16. sterlab-store.com [sterlab-store.com]

An In-depth Technical Guide to the Thermal Properties of Poly(N-butylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(N-butylacrylamide). Due to the limited availability of specific experimental data for the poly(N-n-butylacrylamide) homopolymer in publicly accessible literature, this document establishes a predictive framework by presenting data from its close structural analogues: its isomer, poly(N-tert-butylacrylamide), and poly(n-butyl acrylate). This comparative approach allows for an informed estimation of its thermal behavior, which is crucial for its application in research and development.

The guide details the standard experimental methodologies used for thermal analysis and includes a visual workflow to aid in experimental design and interpretation.

Core Thermal Properties: A Comparative Analysis

The thermal properties of a polymer, particularly its glass transition temperature (Tg) and thermal decomposition temperature (Td), are critical parameters that dictate its physical state, mechanical properties, and processing limits.[1] The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.[2]

The following table summarizes the key thermal properties of polymers structurally related to poly(N-n-butylacrylamide) to provide a basis for understanding its expected behavior.

| Thermal Property | Reported Value (°C) | Polymer | Experimental Method |

| Glass Transition Temp. (Tg) | 128 | Poly(N-tert-butylacrylamide) | Not Specified (Literature Value) |

| Glass Transition Temp. (Tg) | -54 | Poly(n-butyl acrylate) | Not Specified (Literature Value) |

| Glass Transition Temp. (Tg) | -50.5 | Poly(n-butyl acrylate) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Tonset) | ~300 | Poly(n-butyl acrylate) | Thermogravimetric Analysis (TGA) |

Data compiled from multiple sources[3][4].

Inference for Poly(N-n-butylacrylamide):

-

Glass Transition Temperature (Tg): The presence of the N-H bond in the acrylamide group is expected to introduce hydrogen bonding, significantly increasing chain stiffness compared to the analogous acrylate. Therefore, the Tg of poly(N-n-butylacrylamide) is predicted to be substantially higher than the -54 °C of poly(n-butyl acrylate). Conversely, the linear n-butyl group allows for greater conformational freedom than the bulky tert-butyl group, suggesting its Tg would be lower than the 128 °C reported for poly(N-tert-butylacrylamide).

-

Thermal Decomposition (Td): The thermal degradation of poly(n-butyl acrylate) begins around 300°C.[4] It is anticipated that poly(N-n-butylacrylamide) would exhibit similar or slightly higher thermal stability.

Detailed Experimental Protocols

Accurate determination of thermal properties relies on standardized analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is the primary method for determining the glass transition temperature.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen (flow rate ~50 mL/min), to prevent oxidative degradation.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg and melting point (if any) to erase its previous thermal history. For poly(this compound), heating to a temperature like 180-200 °C would be appropriate.

-

Controlled Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -80 °C).

-

Second Heating Scan: A second heating scan is performed at the same rate (10 °C/min). The Tg is determined from this second scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow versus temperature curve. The Tg is typically reported as the midpoint of this transition.[3]

2.2 Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (commonly made of platinum or ceramic).

-

Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within the furnace. The furnace is purged with a controlled atmosphere. For stability analysis, an inert atmosphere like nitrogen is used (flow rate ~20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The output is a curve of mass versus temperature. Key data points include:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Tx%: The temperatures at which 5%, 10%, or 50% mass loss occurs.

-

Temperature of Maximum Decomposition Rate: Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Visualized Workflow for Polymer Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal characterization of a polymer sample using DSC and TGA.

Caption: Workflow for Thermal Analysis of Polymers.

Conclusion

While direct experimental data for poly(N-n-butylacrylamide) remains elusive in the surveyed literature, a robust understanding of its likely thermal properties can be inferred through the comparative analysis of its structural analogues. It is predicted to have a glass transition temperature significantly above that of poly(n-butyl acrylate) and below that of poly(N-tert-butylacrylamide), with thermal stability comparable to related polyacrylates and polyacrylamides. For applications requiring precise knowledge of its thermal behavior, the experimental protocols detailed herein provide a clear and standardized methodology for direct measurement. This guide serves as a foundational resource for researchers and developers working with this and similar polymers.

References

A Technical Guide to the Hydrophobicity of N-butylacrylamide and Its Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophobic characteristics of N-butylacrylamide (NBA) and its polymeric forms, including poly(this compound) (PNBA) and its copolymers. The document details the quantitative measures of hydrophobicity, outlines comprehensive experimental protocols for its characterization, and explores the implications of these properties for advanced applications, particularly in the realm of drug delivery and smart materials.

Introduction to this compound and Polymer Hydrophobicity

This compound is an N-substituted acrylamide monomer that serves as a building block for a variety of functional polymers.[1] Its chemical structure, featuring a butyl group, imparts significant hydrophobic character. When polymerized, it forms poly(this compound), a polymer whose properties are dominated by these hydrophobic interactions.

In polymer science, hydrophobicity is a critical parameter that governs a material's behavior in aqueous environments. It influences polymer solubility, surface wetting, protein adsorption, and drug encapsulation/release kinetics. For polymers used in biomedical applications, the ability to precisely control hydrophobicity is paramount. This is often achieved by copolymerizing hydrophobic monomers like NBA or its isomers, such as N-tert-butylacrylamide (NtBA), with more hydrophilic or environmentally responsive monomers.[2][3] A prominent example is the copolymerization with N-isopropylacrylamide (NIPAM), which creates thermoresponsive polymers whose properties can be tuned by adjusting the hydrophobic/hydrophilic balance.[4]

Quantitative Assessment of Hydrophobicity

The hydrophobicity of NBA-containing polymers is primarily quantified through two key experimental measurements: the water contact angle (WCA) and the lower critical solution temperature (LCST).

-

Water Contact Angle (WCA): The WCA is a direct measure of the hydrophobicity of a polymer surface. It is the angle where a liquid-vapor interface meets a solid surface.[5] A contact angle greater than 90° indicates a hydrophobic surface that repels water, while an angle less than 90° signifies a hydrophilic, water-attracting surface.[5]

-

Lower Critical Solution Temperature (LCST): This property is characteristic of thermoresponsive polymers that are soluble in a solvent (typically water) below a certain temperature but undergo a phase transition to become insoluble and precipitate as the temperature is raised above it.[6][7] The LCST is highly sensitive to the polymer's chemical structure. Incorporating hydrophobic monomers like NBA or NtBA into a thermoresponsive polymer chain, such as poly(N-isopropylacrylamide) (PNIPAM), typically lowers the LCST.[8] This is because the hydrophobic units reduce the overall entropic penalty of polymer collapse, favoring phase separation at a lower temperature.

Data Summary: Hydrophobic Properties of N-Alkylacrylamide Polymers

The following tables summarize key quantitative data for polymers containing this compound isomers and related hydrophobic monomers, illustrating their impact on hydrophobicity.

Table 1: Surface Properties of N-tert-butylacrylamide (PNtBA) and its Copolymers with N-isopropylacrylamide (PNIPAM)

| Polymer | Surface Energy (mJ/m²) | Calculated Water Contact Angle (°) | Reference(s) |

|---|---|---|---|

| PNIPAM | 38.9 | 74.5 ± 0.2 | [2][9] |

| PNtBA | 31.0 | Not directly measured | [2][9] |

| PNtBA (vOCG Theory) | 29.0 | Not directly measured |[2][9] |

Note: A lower surface energy generally corresponds to greater hydrophobicity and a higher water contact angle.

Table 2: Lower Critical Solution Temperature (LCST) of Thermoresponsive Copolymers

| Polymer System | Hydrophobic Comonomer | Mole % | LCST (°C) | Reference(s) |

|---|---|---|---|---|

| PNIPAM (Homopolymer) | - | 0% | ~32 | [7][10] |

| Poly(NIPAM-co-Butyl Acrylate) | Butyl Acrylate | 12% | 15 | [11] |

| Poly(NIPAM-co-N-tert-butylacrylamide) | N-tert-butylacrylamide | Varied | 22.3 - 25.0 |[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of NBA-based polymers are provided below.

This protocol describes a general method for synthesizing copolymers using a hydrophobic N-alkylacrylamide and a comonomer.

Materials:

-

N-tert-butylacrylamide (NTB) or other N-alkylacrylamide monomer

-

Comonomer (e.g., N-vinyl pyrrolidone, N-isopropylacrylamide)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: N,N-dimethyl formamide (DMF) or Dioxane

-

Precipitation Liquid: Deionized water or Methanol, ice-cold

-

Nitrogen gas (oxygen-free, dry)

Procedure:

-

Monomer Preparation: A total mass of monomers (e.g., 5g) with the desired molar ratio and initiator (e.g., 50 mg of AIBN) are dissolved in the solvent (e.g., 25 mL of DMF) within a reaction tube to form a homogenous solution.[12][13]

-

Inerting: The solution is purged with dry, oxygen-free nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[13]

-

Polymerization: The reaction tube is sealed and placed in a preheated oil bath or thermostat set to the reaction temperature (e.g., 60-70°C). The reaction proceeds for a specified duration, typically aiming for a conversion below 10% for reactivity ratio studies or longer for high molecular weight polymer synthesis.[12]

-

Precipitation: After cooling, the viscous polymer solution is slowly poured into a large volume of vigorously stirred, ice-cold deionized water or methanol to precipitate the copolymer.[12][14]

-

Purification: The precipitated polymer is collected by filtration. It is then washed multiple times with fresh precipitation liquid to remove any unreacted monomers, initiator, and solvent.[14]

-

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.[14]

-

Characterization: The final polymer structure and composition are confirmed using techniques like ¹H-NMR and FTIR spectroscopy.

This protocol details the sessile drop method for determining the hydrophobicity of a polymer surface.

Materials & Equipment:

-

Polymer sample (as a thin film on a flat substrate, e.g., glass slide)

-

High-purity deionized water

-

Micropipette or syringe with a fine needle

-

Contact angle goniometer or a custom setup with a high-resolution camera and macro lens

-

Image analysis software (e.g., ImageJ with a contact angle plugin)

Procedure:

-

Sample Preparation: A thin, uniform film of the polymer is prepared on a clean, flat substrate by methods such as spin-coating, dip-coating, or solution casting. The film is thoroughly dried to remove any residual solvent.

-

Droplet Deposition: The polymer-coated substrate is placed on a level stage. A small droplet of deionized water (e.g., 5-10 µL) is carefully and gently deposited onto the polymer surface using a micropipette.[5]

-

Image Capture: Immediately after the droplet stabilizes, a high-resolution side-view image of the droplet is captured. The camera should be focused precisely on the three-phase (solid-liquid-air) contact line.[5]

-

Angle Measurement: The captured image is analyzed using software. The baseline is set at the solid-liquid interface, and the angle between the baseline and the tangent to the droplet at the contact point is measured. This is the static contact angle.[5]

-

Replication: The measurement is repeated at several different locations on the sample surface to obtain an average value and ensure statistical reliability.[5]

This protocol describes the cloud point method using UV-Vis spectrophotometry to determine the LCST.

Materials & Equipment:

-

Thermoresponsive polymer

-

Solvent (typically high-purity deionized water or a buffer solution)

-

UV-Vis spectrophotometer equipped with a Peltier temperature controller

-

Cuvette

Procedure:

-

Solution Preparation: A polymer solution is prepared at a specific concentration (a recommended standard is 10 mg/mL) in the desired solvent.[15] The solution must be fully dissolved at a temperature below the expected LCST.

-

Spectrophotometer Setup: The polymer solution is placed in a cuvette inside the spectrophotometer's temperature-controlled sample holder. The wavelength is set to a value where the polymer does not absorb significantly (a recommended standard is 600 nm).[15]

-

Temperature Ramp: The system is equilibrated at a starting temperature well below the LCST. The temperature is then increased at a slow, constant rate (a recommended standard is 0.5 °C/min) while continuously monitoring the optical transmittance (or absorbance).[15]

-

Cloud Point Determination: As the temperature passes the LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This results in a sharp decrease in light transmittance. The LCST (or more accurately, the cloud point temperature, Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[15]

-

Phase Diagram Construction: To determine the true LCST (the minimum of the phase diagram), the procedure is repeated across a range of polymer concentrations.[15]

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and concepts related to polymer hydrophobicity.

References

- 1. This compound | 2565-18-6 | CAA56518 | Biosynth [biosynth.com]

- 2. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lower critical solution temperature - Wikipedia [en.wikipedia.org]

- 7. Temperature controlled surface hydrophobicity and interaction forces induced by poly (N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(N-isopropylacrylamide-co-butylacrylate) - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. sphinxsai.com [sphinxsai.com]

- 14. ijsr.net [ijsr.net]

- 15. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-tert-butylacrylamide as a Functional Monomer in Polymer Chemistry

This technical guide provides a comprehensive overview of N-tert-butylacrylamide (NTBA), a versatile functional monomer, and its applications in polymer chemistry, with a particular focus on the development of advanced materials for biomedical and pharmaceutical applications. NTBA is a hydrophobic, temperature-sensitive monomer that imparts unique properties to polymers, making it a valuable building block for creating "smart" materials that respond to environmental stimuli.

Core Properties of N-tert-butylacrylamide (NTBA)

NTBA is a white, crystalline solid at room temperature.[1][2] Its bulky tert-butyl group is a key structural feature, providing significant hydrophobicity and steric hindrance, which influences its polymerization behavior and the properties of the resulting polymers.

| Property | Value | Reference |

| Synonyms | N-(1,1-Dimethylethyl)-2-propenamide, t-Butylacrylamide, NTBA | [2] |

| CAS Number | 107-58-4 | [1][2] |

| Chemical Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 92-94 °C[1] (or 126-129 °C[2]) | |

| Density | 0.92 g/cm³[1] (or 1.20 g/cm³[2]) |

Note: Discrepancies in reported physical properties like melting point and density exist in the literature.

Polymerization and Copolymerization of NTBA

NTBA can be polymerized through various techniques, most commonly free-radical polymerization. Its true potential is often realized in copolymers, where its hydrophobic nature is used to modulate the properties of other functional monomers. A primary application is in the synthesis of thermoresponsive polymers, often by copolymerizing NTBA with N-isopropylacrylamide (NIPAM). The incorporation of the hydrophobic NTBA monomer into a PNIPAM chain has been shown to lower the polymer's Lower Critical Solution Temperature (LCST).[3][4] This allows for the precise tuning of the temperature at which the polymer undergoes a phase transition in aqueous solutions.

Free-Radical Copolymerization

Free-radical polymerization is a common method for synthesizing NTBA-based copolymers. The reaction is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN).

Table 2: Reactivity Ratios for NTBA Copolymerization

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Polymerization Type | Reference |

| NTBA | 7-acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | 0.835 | Random | [5] |

| NTBA | 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | 0.94 | Random | [6] |

| N-isopropylacrylamide (NIPAM) | NTBA | 0.58 | 1.00 | 0.58 | Random | [7] |

| NTBA | Acrylamide (Am) | 0.5 | 1.5 | 0.75 | Random | [8] |

These reactivity ratios indicate that NTBA readily copolymerizes with a variety of monomers to form random copolymers.[5][6][8] For instance, in the copolymerization with DCPMA, the product of the reactivity ratios (r₁r₂) is 0.94, confirming the formation of a random copolymer structure.[6]

Controlled Radical Polymerization

While less common, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been attempted for acrylamides, including NTBA. However, ATRP of (meth)acrylamides can be challenging. Standard ligands like bipyridines often result in low conversions.[9] More complex ligands such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam) can yield polymers in high yields, but the polymerization may not be well-controlled.[9] Nitroxide-mediated polymerization (NMP) has also been successfully used to achieve controlled copolymerization of NTBA with NIPAM, yielding block copolymers with predictable molecular weights.[7]

Key Applications in Drug Delivery and Biomaterials

The unique properties of NTBA-containing polymers make them highly suitable for advanced biomedical applications.

Thermoresponsive Systems for Drug Delivery

The ability to tune the LCST of copolymers by incorporating NTBA is a cornerstone of its use in drug delivery.[3] Polymers can be designed to be soluble at room temperature (for drug loading) and then transition to an insoluble, gel-like state at physiological temperatures, creating a depot for sustained drug release.[10][11]

For example, nanogels made from methylcellulose grafted with poly(N-tert-butylacrylamide) (PNtBAm) have been developed for ocular drug delivery.[12] These nanogels showed high entrapment efficiency for dexamethasone (>95%) and demonstrated that drug diffusion could be delayed by increasing the degree of hydrophobic NTBA grafting.[12] This highlights the role of NTBA in controlling release kinetics.

Scaffolds for Tissue Engineering

Thermoresponsive scaffolds for cell culture and tissue engineering represent another significant application. Copolymers of NIPAM and NTBA can be fabricated into scaffolds via electrospinning.[3] These smart scaffolds support cell attachment and growth. By lowering the temperature below the LCST, the scaffold changes its conformation, which can facilitate the non-invasive detachment of entire cell sheets, a crucial advantage in regenerative medicine.[3]

Structurally Stable Hydrogels

Incorporating NTBA into hydrogel networks can enhance their structural stability.[13] This is particularly useful in applications like peptide capture from complex biological fluids, where particles must withstand harsh pH conditions during washing and elution. NTBA-containing microparticles produce a stable architecture that does not significantly swell or shrink with changes in pH or temperature, improving particle recovery and handling.[13]

Experimental Protocols and Workflows

Synthesis of P(NIPAM-co-NTBA) Thermoresponsive Copolymers

This protocol describes a typical free-radical polymerization for synthesizing a thermoresponsive copolymer.

Materials:

-

N-isopropylacrylamide (NIPAM)

-

N-tert-butylacrylamide (NTBA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Benzene or Dimethylformamide (DMF) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Dissolve the desired molar ratio of NIPAM and NTBA monomers and the initiator (AIBN) in the chosen solvent (e.g., benzene or DMF) in a reaction vessel.[3][6]

-

Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[6]

-

Seal the vessel and place it in a temperature-controlled bath, typically at 60-70°C, to initiate the polymerization.[3][6]

-

Allow the reaction to proceed for a set time (e.g., 24 hours).[3] The reaction should be stopped at low conversion (<10%) if determining reactivity ratios.[6]

-

Terminate the polymerization by cooling the reaction vessel.

-

Precipitate the resulting copolymer by pouring the reaction solution into a non-solvent, such as ice-cold water or methanol.[5][6]

-

Wash the precipitated polymer with the non-solvent to remove unreacted monomers and initiator.[5][6]

-

Dry the purified copolymer in a vacuum oven.[5]

Table 3: Example Polymerization Conditions

| Monomers | Initiator | Solvent | Temperature | Time | Reference |

| NTBA, 7-acryloyloxy-4-methyl coumarin | AIBN | DMF | 60°C | - | [5] |

| NTBA, N-vinyl pyrrolidone | AIBN | Dioxane | 70°C | - | [14] |

| NTBA, 2,4-Dichlorophenyl methacrylate | AIBN | DMF | 70°C | <10% conv. | [6] |

| NIPAM, NTBA | AIBN | Benzene | 60°C | 24 h | [3] |

Characterization of Copolymers

-

¹H-NMR Spectroscopy: Used to confirm the copolymer structure and determine the final copolymer composition by integrating the characteristic peaks of each monomer unit. For NTBA, the tert-butyl proton signal appears around 1.1-1.4 ppm.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the copolymer, confirming the incorporation of both monomers.

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the dried polymer and to determine the LCST of the polymer in an aqueous solution.[8][15] The phase separation is observed as an exothermic peak in the heating thermogram.[15]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the use of NTBA in functional polymers.

References

- 1. N-Tertiary Butyl Acrylamide Manufacturer & Suppliers |ELVISC-ntBAAM - Elchemy [elchemy.com]

- 2. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 3. Preparation and Characterization of Thermoresponsive Polymer Scaffolds Based on Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) for Cell Culture [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Nitroxide‐mediated controlled statistical copolymerizations of N‐isopropylacrylamide with N‐tert‐butylacrylamide | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nanogels of methylcellulose hydrophobized with N-tert-butylacrylamide for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structurally stable N-t-butylacrylamide hydrogel particles for the capture of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijsr.net [ijsr.net]

- 15. cpsm.kpi.ua [cpsm.kpi.ua]

Methodological & Application

Synthesis of N-butylacrylamide Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-butylacrylamide (NBA) polymers. The information is intended to guide researchers in the preparation of these polymers for various applications, including in the development of drug delivery systems and other advanced materials.

Introduction

Poly(this compound) and its copolymers are of significant interest in the field of biomedical research due to their tunable properties and potential for use in drug delivery, tissue engineering, and other therapeutic applications. The synthesis of well-defined NBA polymers with controlled molecular weights and narrow polydispersity is crucial for achieving desired material characteristics and performance. This document outlines protocols for the synthesis of NBA polymers via free radical polymerization, including solution and precipitation methods. While controlled radical polymerization techniques like RAFT and ATRP offer superior control over polymer architecture, detailed protocols for NBA are less common in the literature. This note will also touch upon the challenges and potential approaches for these advanced methods.

Data Summary

The following table summarizes typical experimental parameters and outcomes for the synthesis of this compound polymers using different polymerization techniques.

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Monomer Concentration | Polymer Characteristics | Reference |

| Solution Polymerization | AIBN | DMF | 70 | 5 g monomer in 25 mL solvent | - | [1] |

| AIBN | Dioxane | 70 | 5 g monomer in solvent | - | [2] | |

| Precipitation Polymerization | Potassium persulfate | Water | 70 | 15 g/L | Number-average diameter: 203 nm (Cv = 4.7%) | [3] |

Experimental Protocols

Free Radical Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) in an organic solvent.

Materials:

-

This compound (NBA) monomer

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

-

N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

-

Methanol

-

Nitrogen gas (high purity)

-

Schlenk flask or reaction tube with a magnetic stirrer

-

Oil bath

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN initiator in the chosen solvent (DMF or Dioxane). A typical ratio is 5 g of monomer and 50 mg of AIBN in 25 mL of solvent.[1][2]

-

Degassing: Purge the reaction mixture with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed reaction flask in a preheated oil bath set to 70°C and stir the mixture.[1][2] The polymerization time will vary depending on the desired conversion but is typically several hours.

-

Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold water or methanol.

-

Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Free Radical Solution Polymerization:

Caption: Workflow for the synthesis of poly(this compound) via free radical solution polymerization.

Precipitation Polymerization of this compound

This method yields polymer particles directly from the reaction medium.

Materials:

-

N-tert-butylacrylamide (NTBA) monomer

-

Potassium persulfate (KPS) initiator

-

Deionized water

-

Nitrogen gas (high purity)

-

Reaction vessel with a stirrer and condenser

-

Water bath

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve N-tert-butylacrylamide in deionized water to the desired concentration (e.g., 15 g/L).[3]

-

Degassing: Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

-

Initiation: While maintaining the nitrogen atmosphere, heat the reaction mixture to 70°C in a water bath. Add the potassium persulfate initiator to start the polymerization.[3]

-

Polymerization: Continue the reaction under stirring at 70°C. As the polymer forms, it will precipitate from the aqueous solution, forming a milky dispersion of polymer particles. A typical reaction time is 12 hours.[3]

-

Work-up: After the polymerization is complete, the resulting polymer particles can be isolated by centrifugation or filtration. The particles should then be washed with deionized water and dried.

Workflow for Precipitation Polymerization:

Caption: Workflow for the synthesis of poly(N-tert-butylacrylamide) particles via precipitation polymerization.

Advanced Synthesis Methods: RAFT and ATRP

Controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly desirable for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.

RAFT Polymerization: The synthesis of block copolymers containing poly(N-tert-butylacrylamide) via RAFT has been reported, indicating that controlled polymerization of this monomer is achievable.[4] A successful RAFT polymerization of this compound would typically involve a conventional free radical initiator (like AIBN), a suitable RAFT agent (such as a dithiobenzoate or trithiocarbonate), and an appropriate solvent. The reaction is generally performed under an inert atmosphere at elevated temperatures.

ATRP: The ATRP of N-tert-butylacrylamide has been reported to be challenging with common catalyst systems. The use of ligands such as linear amines or bipyridines resulted in low conversions, and while a Me4Cyclam ligand yielded high polymer yields, the polymerization was not controlled. This suggests that the choice of the copper catalyst and ligand is critical for a successful controlled polymerization of this monomer.

General Signaling Pathway for Controlled Radical Polymerization:

Caption: Generalized scheme for controlled radical polymerization (RAFT/ATRP).

Conclusion

The synthesis of this compound polymers can be readily achieved through conventional free radical polymerization methods, such as solution and precipitation polymerization, to yield materials suitable for a range of research applications. For applications requiring precise control over polymer properties, advanced techniques like RAFT and ATRP should be considered, although optimization of reaction conditions, particularly for ATRP, is necessary. The protocols and information provided herein serve as a valuable starting point for researchers entering this area of polymer synthesis.

References

Application Notes and Protocols for Free Radical Polymerization of N-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the free radical polymerization of N-butylacrylamide (NBA). The resulting polymer, poly(this compound) (PNBA), is a thermoresponsive material with significant potential in biomedical applications, particularly in the field of drug delivery.

Introduction

This compound is an acrylic monomer that can be polymerized via free radical polymerization to yield poly(this compound). PNBA exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state in an aqueous solution as the temperature is raised above its LCST. This thermoresponsive behavior makes PNBA an attractive material for the development of "smart" hydrogels for controlled drug delivery systems.[1][2]

The polymerization of NBA can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), in an organic solvent like N,N-dimethylformamide (DMF). The molecular weight, polydispersity, and thermal properties of the resulting polymer can be controlled by adjusting reaction parameters such as initiator concentration, monomer concentration, and temperature.

Key Applications in Drug Development

The unique thermoresponsive properties of poly(this compound) make it a promising candidate for various applications in drug development:

-

Controlled Drug Delivery: PNBA hydrogels can be loaded with therapeutic agents in their swollen, hydrophilic state below the LCST. Upon administration and exposure to physiological temperatures (above the LCST), the hydrogel collapses and releases the encapsulated drug in a sustained manner.[1][2]

-

Injectable Drug Depots: Solutions of PNBA or its copolymers can be injected as a liquid at room temperature. At body temperature, they can form a gel depot in situ, providing prolonged local drug release.

-

Cell Culture and Tissue Engineering: Thermoresponsive surfaces coated with PNBA can be used for the attachment and detachment of cells by simply changing the temperature, avoiding the need for enzymatic treatments.

Experimental Protocols

Materials and Equipment

-

This compound (NBA) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

N,N-dimethylformamide (DMF), anhydrous

-

Methanol

-

Schlenk flask or reaction tube with a side arm

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature controller

-

Nitrogen or Argon gas supply with a bubbler

-

Vacuum line

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Filter paper

-

Drying oven

Protocol 1: Free Radical Homopolymerization of this compound

This protocol describes a typical procedure for the synthesis of poly(this compound) via free radical polymerization in a solution.

1. Monomer and Initiator Preparation:

- Purify this compound by recrystallization if necessary.

- Recrystallize AIBN from a suitable solvent (e.g., methanol) to remove any impurities. Dry under vacuum.

2. Reaction Setup:

- Place a magnetic stir bar in a clean, dry Schlenk flask.

- Add the desired amount of this compound monomer and AIBN initiator to the flask (see Table 1 for suggested quantities).

- Add anhydrous DMF to dissolve the monomer and initiator, typically to achieve a specific monomer concentration (see Table 2).

- Seal the flask with a rubber septum.

3. Degassing:

- Insert a needle connected to a vacuum/inert gas line through the septum.

- Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen. Alternatively, bubble dry nitrogen or argon gas through the solution for at least 30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit the polymerization.

4. Polymerization:

- Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

- Stir the reaction mixture at a constant rate for the specified reaction time (e.g., 24 hours).

5. Polymer Isolation and Purification:

- After the reaction is complete, cool the flask to room temperature.

- Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

- Collect the precipitated polymer by filtration.

- Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

- Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

6. Characterization:

- The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).

- The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

- The thermal properties (e.g., LCST) can be analyzed using Differential Scanning Calorimetry (DSC) or by measuring the turbidity of a polymer solution at different temperatures.

Data Presentation

The following tables provide illustrative data on how varying the initiator and monomer concentrations can influence the polymerization of this compound. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties

| Experiment | [NBA] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 1.0 | 0.005 | 70 | 24 | ~95 | ~150,000 | ~2.5 |

| 2 | 1.0 | 0.010 | 70 | 24 | ~98 | ~100,000 | ~2.2 |

| 3 | 1.0 | 0.020 | 70 | 24 | >99 | ~60,000 | ~2.0 |

General Trend: Increasing the initiator concentration generally leads to a higher polymerization rate and a decrease in the average molecular weight of the polymer, as more polymer chains are initiated.[3][4]

Table 2: Effect of Monomer (NBA) Concentration on Polymerization

| Experiment | [NBA] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 4 | 0.5 | 0.010 | 70 | 24 | ~90 | ~90,000 | ~2.3 |

| 5 | 1.0 | 0.010 | 70 | 24 | ~98 | ~100,000 | ~2.2 |

| 6 | 2.0 | 0.010 | 70 | 24 | >99 | ~110,000 | ~2.4 |

General Trend: Increasing the monomer concentration typically results in a higher rate of polymerization and can lead to an increase in the molecular weight of the resulting polymer.[3]

Visualizations

Free Radical Polymerization Mechanism

The free radical polymerization of this compound proceeds through the classic steps of initiation, propagation, and termination.

Caption: Mechanism of free radical polymerization of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of poly(this compound).

Caption: Workflow for the synthesis of poly(this compound).

Thermoresponsive Drug Release Mechanism

Poly(this compound) hydrogels can be utilized for temperature-controlled drug delivery. The mechanism relies on the polymer's LCST behavior.

Caption: Temperature-controlled drug release from a PNBA hydrogel.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid RAFT Polymerization of Acrylamide with High Conversion | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Controlled Synthesis of Poly(N-butylacrylamide) via RAFT Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This level of control is crucial in the development of advanced materials for biomedical and pharmaceutical applications, where polymer properties directly impact performance. Poly(N-butylacrylamide) (PNBAm) is a polymer of interest due to its potential thermoresponsive properties and biocompatibility, making it a candidate for applications in drug delivery, tissue engineering, and bioconjugation.

These application notes provide a detailed protocol for the controlled synthesis of poly(this compound) using RAFT polymerization. The methodology is adapted from established procedures for structurally similar N-alkylacrylamides, offering a robust starting point for researchers.

Principle of RAFT Polymerization

RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium that allows for uniform chain growth and controlled polymer characteristics. The general mechanism involves a sequence of initiation, reversible chain transfer/propagation, and termination steps. The choice of CTA is critical and depends on the monomer being polymerized. For acrylamides, trithiocarbonates and dithiobenzoates have proven to be effective.

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the RAFT polymerization of this compound (NBAm).

Materials

-

Monomer: this compound (NBAm) (recrystallized from a suitable solvent like hexane before use)

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol before use)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Inhibitor Remover: Basic alumina

-

Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Equipment

-

Schlenk line for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Oil bath

-